Methionine Sulfone

Description

L-Methionine sulfone has been reported in Bombyx mori, Arabidopsis thaliana, and Solanum lycopersicum with data available.

RN given refers to unlabeled parent cpd without isomeric designation

Structure

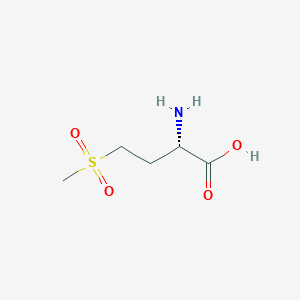

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNFLYVYCGDHP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7314-32-1 | |

| Record name | L-Methionine sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-methionine sulfone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-amino-4-(methylsulphonyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z9QH81BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methionine sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of L-Methionine Sulfone for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine sulfone, the fully oxidized derivative of the essential amino acid L-methionine, is a molecule of significant interest in various fields of biomedical research. Its formation in biological systems is often considered an indicator of severe oxidative stress, as the oxidation of the thioether group of methionine to the sulfone is an irreversible process.[1][2] Unlike the intermediate methionine sulfoxide, which can be enzymatically reduced back to methionine, the presence of methionine sulfone in proteins can lead to permanent alterations in their structure and function.[3] This technical guide provides an in-depth overview of the chemical synthesis of L-methionine sulfone for research purposes, including detailed experimental protocols, data presentation, and the biological context of its formation.

Chemical Synthesis of L-Methionine Sulfone

The most prevalent and straightforward method for the synthesis of L-methionine sulfone is the oxidation of L-methionine.[4] This can be achieved using various strong oxidizing agents, with hydrogen peroxide and performic acid being common choices. The following sections detail the experimental procedures for these methods.

Experimental Protocol 1: Oxidation with Hydrogen Peroxide

This protocol describes the synthesis of L-methionine sulfone via the oxidation of L-methionine using hydrogen peroxide.

Materials:

-

L-Methionine

-

Hydrogen peroxide (30% w/w solution)

-

Formic acid

-

Distilled water

-

Ethanol

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine in a mixture of distilled water and formic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution while stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the excess solvent and volatile reagents under reduced pressure using a rotary evaporator.

-

Purification by Crystallization: Dissolve the crude product in a minimal amount of hot distilled water. Slowly add ethanol to the solution until it becomes slightly turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to obtain pure L-methionine sulfone.

Experimental Protocol 2: Oxidation with Performic Acid

Performic acid, prepared in situ from hydrogen peroxide and formic acid, is a potent oxidizing agent that can quantitatively convert methionine to this compound. This method is often employed for analytical purposes but can be adapted for preparative synthesis.

Materials:

-

L-Methionine

-

Hydrogen peroxide (30% w/w solution)

-

Formic acid (88-98%)

-

Distilled water

-

Ethanol

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Preparation of Performic Acid: In a flask, prepare performic acid by mixing formic acid and hydrogen peroxide in a 1:1 (v/v) ratio. Allow the mixture to stand at room temperature for 1-2 hours to ensure the formation of performic acid.

-

Reaction Setup: Dissolve L-methionine in the freshly prepared performic acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in Experimental Protocol 1 (steps 4-6).

Data Presentation: Physicochemical and Spectroscopic Data

The successful synthesis of L-methionine sulfone should be confirmed by analytical techniques. The following tables summarize key physicochemical and spectroscopic data for L-methionine and L-methionine sulfone.

| Property | L-Methionine | L-Methionine Sulfone |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₄S |

| Molecular Weight | 149.21 g/mol | 181.21 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 281 °C (decomposes) | ~275 °C (decomposes) |

| Solubility | Soluble in water, insoluble in ethanol | Soluble in water |

| CAS Number | 63-68-3 | 7314-32-1[5] |

| Spectroscopic Data | L-Methionine[6] | L-Methionine Sulfone[5][7] |

| ¹H NMR (D₂O) | δ (ppm): 2.15 (s, 3H, S-CH₃), 2.20-2.35 (m, 2H, -CH₂-), 2.65-2.80 (m, 2H, -S-CH₂-), 3.85 (t, 1H, α-CH) | δ (ppm): 3.05 (s, 3H, S-CH₃), 2.40-2.60 (m, 2H, -CH₂-), 3.30-3.45 (m, 2H, -SO₂-CH₂-), 4.10 (t, 1H, α-CH) |

| ¹³C NMR (D₂O) | δ (ppm): 15.0 (S-CH₃), 29.8 (-CH₂-), 30.5 (-S-CH₂-), 53.2 (α-CH), 175.5 (C=O) | δ (ppm): 42.5 (S-CH₃), 25.1 (-CH₂-), 50.8 (-SO₂-CH₂-), 52.3 (α-CH), 172.9 (C=O) |

| FTIR (KBr, cm⁻¹) | ~3000-3200 (N-H, O-H stretch), ~2920 (C-H stretch), ~1580 (N-H bend), ~1410 (C=O stretch) | ~3100-3300 (N-H, O-H stretch), ~2930 (C-H stretch), ~1620 (N-H bend), ~1420 (C=O stretch), ~1300 & ~1120 (SO₂ stretch) |

| Mass Spectrum (EI) | m/z: 149 (M+), 104, 74, 61 | m/z: 181 (M+), 136, 102, 74, 61 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of L-methionine sulfone.

Biological Implications of this compound Formation

Caption: Consequences of irreversible methionine oxidation.

Conclusion

The synthesis of L-methionine sulfone is a valuable tool for researchers studying the effects of oxidative stress and irreversible protein damage. The protocols provided in this guide offer a reliable foundation for producing this compound in a laboratory setting. The irreversible nature of this compound formation underscores its importance as a biomarker for severe oxidative damage in biological systems, and its availability through chemical synthesis facilitates further investigation into its roles in health and disease.[3][8]

References

- 1. Regulation of Protein Function by Reversible Methionine Oxidation and the Role of Selenoprotein MsrB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Methionine Oxidation/Reduction in the Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy L-Methionine sulfone | 7314-32-1 [smolecule.com]

- 5. This compound | C5H11NO4S | CID 445282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DL-METHIONINE SULFONE(820-10-0) 13C NMR spectrum [chemicalbook.com]

- 8. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathway of Methionine Sulfone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of methionine sulfone, an irreversible oxidative modification of the amino acid methionine. Understanding this pathway is critical for researchers in various fields, including drug development, as methionine oxidation can impact protein structure, function, and stability. This guide details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key processes involved.

Introduction to Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). The oxidation process occurs in a two-step manner. The initial, reversible oxidation of methionine yields methionine sulfoxide. This is followed by a second, irreversible oxidation of methionine sulfoxide to form this compound.[1][2] This irreversible modification can have significant biological consequences, including loss of protein function and has been implicated in aging and various diseases.

The Biochemical Pathway of this compound Formation

The formation of this compound is a consequence of oxidative stress, where an imbalance between the production of ROS and the antioxidant defense system of a cell leads to oxidative damage.

Generation of Reactive Oxygen Species (ROS)

Multiple cellular processes contribute to the generation of ROS, which are the primary drivers of methionine oxidation. Two major pathways are:

-

Mitochondrial Respiration: The mitochondrial electron transport chain is a major source of superoxide radicals (O₂⁻) as a byproduct of aerobic respiration.[3][4]

-

NADPH Oxidase (NOX) Signaling: The NOX family of enzymes, located in cellular membranes, generates superoxide by transferring electrons from NADPH to molecular oxygen. This process is a key component of various signaling cascades.[5][6]

Oxidation of Methionine to Methionine Sulfoxide

Methionine is readily oxidized by various ROS to form methionine sulfoxide. This initial oxidation is a reversible process.

Irreversible Oxidation to this compound

Methionine sulfoxide can undergo a second oxidation step, particularly in the presence of strong oxidants or under conditions of severe oxidative stress, to form this compound. This step is considered biologically irreversible.[1]

Quantitative Data on Methionine Oxidation

The rate of methionine oxidation is dependent on the specific reactive oxygen species involved. The following table summarizes key kinetic data.

| Reactant | Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference |

| Methionine | Hydroxyl Radical (•OH) | 2.3 x 10¹⁰ | [7] |

| Methionine in Peptide | Hydroxyl Radical (•OH) | (6.0 ± 1.0) x 10⁸ | [8] |

Experimental Protocols

Studying the formation of this compound requires precise and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the identification and quantification of this modification in proteins.

In Vitro Oxidation of a Model Protein

This protocol describes a general procedure for inducing methionine oxidation in a purified protein sample for subsequent analysis.

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Induction of Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 160 mM.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[9]

-

Quenching and Cleanup: Remove excess H₂O₂ by lyophilization or using a desalting column.[9]

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of in vivo methionine oxidation requires careful sample preparation to prevent artifactual oxidation during the workflow.

-

Cell Lysis and Isotopic Labeling: Lyse cells in a denaturing buffer containing ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂). This step blocks unoxidized methionines with a heavy isotope label, distinguishing them from in vivo ¹⁶O-oxidized methionines.[10]

-

Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).[10]

-

Proteolytic Digestion: Digest the protein sample into peptides using an appropriate protease, such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

LC-MS/MS Analysis of this compound

The following provides a starting point for developing an LC-MS/MS method for the analysis of methionine, methionine sulfoxide, and this compound.

-

Column: Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles[11]

-

Mobile Phase A: Acetonitrile[11]

-

Mobile Phase B: Water with 0.1% formic acid, pH 3.5 with ammonium formate[11]

-

Gradient: Isocratic at 75:25 (A:B)[11]

-

Flow Rate: 0.4 mL/min[11]

-

Detector: Mass Spectrometer with Electrospray Ionization (ESI) in positive ion mode[11]

-

Mass Range: m/z 150-300[11]

Experimental Workflow for Studying this compound Formation

A systematic workflow is essential for investigating the irreversible modification of methionine to this compound in a biological or pharmaceutical context.

Conclusion

The formation of this compound is a critical, irreversible post-translational modification that can significantly impact protein integrity and function. A thorough understanding of the underlying biochemical pathways, coupled with robust analytical methods, is essential for researchers and professionals in drug development and life sciences. This guide provides a foundational framework for investigating this important oxidative modification.

References

- 1. chemprob.org [chemprob.org]

- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROS-induced ROS release orchestrated by Nox4, Nox2, and mitochondria in VEGF signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC/MS Analysis of L-Methionine Sulfoximine, Sulfone and Sulfoxide on Ascentis® Express HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

The Dawn of Methionine Sulfone: A Technical Guide to its Discovery and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing essential amino acid, plays a critical role in numerous metabolic processes. Its susceptibility to oxidation has long been a subject of scientific inquiry, leading to the discovery of its oxidized derivatives: methionine sulfoxide and methionine sulfone. While the biological reversibility of methionine sulfoxide reduction is well-established, the irreversible oxidation to this compound represents a terminal event with significant implications for protein structure and function. This technical guide provides an in-depth exploration of the seminal discovery and early research that first brought this compound to light, offering a detailed look at the foundational experimental protocols and quantitative data from the pioneering studies of the early 20th century.

The Initial Discovery: Oxidation of Methionine

The journey to understanding this compound began with early investigations into the oxidation of methionine. A pivotal moment in this exploration was the work of Gerrit Toennies and his collaborators in the late 1930s and early 1940s. Their research laid the groundwork for the identification and characterization of methionine's oxidized forms.

In 1938, Toennies first reported the isolation of a crystalline oxidation product of methionine, which he identified as a sulfoxide.[1][2] This initial discovery paved the way for a more thorough investigation of the reaction between methionine and various oxidizing agents, most notably hydrogen peroxide. Subsequent studies by Toennies and Kolb, and independently by Lavine, provided the first detailed accounts of the formation of a further oxidation product, this compound.

The overall oxidation pathway of methionine can be visualized as a two-step process. The initial oxidation converts the thioether group of methionine to a sulfoxide. A more rigorous oxidation then transforms the sulfoxide into a sulfone.

Early Synthesis and Isolation of this compound

The first successful synthesis and isolation of this compound in a laboratory setting were achieved through the oxidation of methionine with hydrogen peroxide. The early protocols developed by researchers like Toennies, Kolb, and Lavine, while foundational, required meticulous attention to reaction conditions to drive the oxidation past the sulfoxide stage to the sulfone.

Experimental Protocol: Synthesis of this compound (Adapted from Toennies & Kolb, 1942 and Lavine, 1943)

This protocol represents a generalized procedure based on the early published methods for the synthesis of this compound.

Materials:

-

L-Methionine

-

30% Hydrogen Peroxide (H₂O₂)

-

Distilled water

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolution: A specific amount of L-methionine was dissolved in distilled water in a reaction flask.

-

Oxidation: An excess of 30% hydrogen peroxide was slowly added to the methionine solution. The reaction mixture was then maintained at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period, often several days, to ensure complete oxidation to the sulfone.

-

Concentration: The reaction mixture was concentrated under reduced pressure to remove excess water and hydrogen peroxide. This step was typically carried out with care to avoid decomposition of the product.

-

Crystallization: The resulting syrup or solid residue was treated with a suitable solvent, such as ethanol, to induce crystallization of the this compound. The crude product was then collected by filtration.

-

Purification: The crude this compound was purified by recrystallization from hot water or aqueous ethanol to yield a pure, crystalline product. The purified crystals were washed with a non-polar solvent like diethyl ether and dried.

A hypothetical workflow for these early experiments, from synthesis to characterization, is depicted below.

Early Characterization and Quantitative Data

The characterization of the newly synthesized this compound in the early 20th century relied on classical analytical techniques. These methods provided the foundational data to confirm the structure and purity of the compound.

Physical and Chemical Properties

Early researchers meticulously documented the physical properties of this compound. The crystalline nature of the purified compound and its melting point were key identifiers.

| Property | Reported Value (circa 1940s) | Reference |

| Appearance | White, crystalline solid | Toennies & Kolb, 1942 |

| Melting Point | Approx. 257-259 °C (with decomposition) | Lavine, 1943 |

| Solubility | Soluble in water, sparingly soluble in ethanol | Toennies & Kolb, 1942 |

Elemental Analysis

Elemental analysis was a cornerstone of chemical characterization during this period. By determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur, researchers could confirm the empirical formula of this compound (C₅H₁₁NO₄S).

| Element | Theoretical % | Found % (Representative) | Reference |

| Carbon (C) | 33.14 | 33.05 | Toennies & Kolb, 1942 |

| Hydrogen (H) | 6.12 | 6.18 | Toennies & Kolb, 1942 |

| Nitrogen (N) | 7.73 | 7.69 | Toennies & Kolb, 1942 |

| Sulfur (S) | 17.70 | 17.65 | Lavine, 1943 |

Reaction Yields

The efficiency of the synthesis of this compound was reported in terms of reaction yield. These early experiments often involved optimizing conditions to maximize the conversion of methionine to its fully oxidized form.

| Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

| L-Methionine | 30% H₂O₂ | Room temp., several days | ~80-90% | Toennies & Kolb, 1942 |

| L-Methionine | 30% H₂O₂ | 37°C, 48 hours | ~85% | Lavine, 1943 |

Conclusion

The discovery and early research on this compound, spearheaded by the meticulous work of scientists like Gerrit Toennies and Theodore F. Lavine, laid the essential groundwork for our current understanding of methionine oxidation. Their pioneering use of hydrogen peroxide as an oxidizing agent, coupled with classical methods of purification and characterization, definitively established the existence and fundamental properties of this terminally oxidized amino acid. The detailed experimental protocols and quantitative data from this era not only represent a significant chapter in the history of biochemistry but also continue to provide a valuable context for contemporary research into the roles of irreversible protein oxidation in health and disease. This foundational knowledge remains critical for researchers and professionals in drug development as they explore the far-reaching implications of this compound in biological systems.

References

Methionine Sulfone: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This process leads to the formation of methionine sulfoxide and, upon further oxidation, methionine sulfone.[1][2] Unlike the reversible oxidation to methionine sulfoxide, the formation of this compound is a biologically irreversible modification.[3] This property makes this compound a critical biomarker for severe oxidative stress and has significant implications in the study of protein structure, function, and degradation in various physiological and pathological states. This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers in the fields of biochemistry, drug development, and analytical chemistry.

Chemical and Physical Properties

This compound, systematically named (2S)-2-amino-4-methylsulfonylbutanoic acid, is the fully oxidized derivative of L-methionine.[4] The presence of the sulfonyl group significantly alters its physicochemical properties compared to its parent amino acid.

Structure and Formula

-

Chemical Formula: C₅H₁₁NO₄S[4]

-

Molecular Weight: 181.21 g/mol [4]

-

IUPAC Name: (2S)-2-amino-4-methylsulfonylbutanoic acid[4]

-

CAS Number: 7314-32-1[4]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for L-methionine sulfone.

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | |

| Melting Point | ~250-284 °C (with decomposition) | |

| Optical Rotation | [α]D²⁰ = +12.7 ± 2º (c=2 in H₂O) | [5] |

| Water Solubility | 23.33 mg/mL (128.75 mM); requires sonication for dissolution. Another predicted value is 43.9 g/L. | [6] |

| pKa (Predicted) | Carboxylic Acid: ~1.55, Amino Group: ~8.69 | [6] |

Synthesis of this compound

This compound is typically synthesized by the oxidation of L-methionine. A common and effective method involves the use of strong oxidizing agents like performic acid or hydrogen peroxide.

Experimental Protocol: Oxidation with Performic Acid

This protocol is adapted from methodologies used for the quantitative oxidation of sulfur-containing amino acids for analytical purposes.[7]

Materials:

-

L-Methionine

-

Formic acid (88%)

-

Hydrogen peroxide (30%)

-

Deionized water

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Preparation of Performic Acid: In a clean, ice-chilled glass vessel, prepare performic acid by mixing 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Allow the mixture to stand at room temperature for 1 hour, then cool to 0°C in an ice bath.

-

Oxidation Reaction: Dissolve L-methionine in a minimal amount of deionized water. For each 10 mg of L-methionine, add 2 mL of the freshly prepared cold performic acid.

-

Incubation: Incubate the reaction mixture in an ice bath at 0°C for 4 hours.

-

Quenching and Removal of Reagents: Dilute the reaction mixture with 20 volumes of cold deionized water.

-

Solvent Removal: Remove the solvent and excess reagents by rotary evaporation under vacuum at a temperature not exceeding 40°C.

-

Purification: The resulting solid can be further purified by recrystallization from water or by lyophilization to obtain a fine white powder.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, mass spectrometry, and HPLC.

Analytical Methodologies

Accurate quantification of this compound is crucial for its role as a biomarker of oxidative stress. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for its sensitive and specific detection.

Experimental Protocol: LC/MS Analysis of this compound

The following protocol provides a detailed method for the separation and detection of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry.

Instrumentation and Materials:

-

HPLC system with a mass spectrometer detector (e.g., Q-TOF or Triple Quadrupole)

-

Ascentis® Express HILIC column (10 cm x 3.0 mm I.D., 2.7 µm particles) or equivalent

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% formic acid, pH adjusted to 3.5 with ammonium formate

-

Sample: this compound standard or sample dissolved in 90:10 methanol:water

Procedure:

-

Chromatographic Conditions:

-

Column Temperature: 25 °C

-

Flow Rate: 0.4 mL/min

-

Mobile Phase Composition: Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Total Ion Chromatogram (TIC) and Selected Ion Monitoring (SIM) for m/z of this compound (182.05)

-

Scan Range: m/z 150-300

-

-

Sample Preparation:

-

Prepare a stock solution of this compound standard at 1 mg/mL in deionized water.

-

Prepare working standards by diluting the stock solution in 90:10 methanol:water to a final concentration of 10 µg/mL.

-

For biological samples, protein precipitation with a solvent like acetonitrile or methanol may be necessary, followed by centrifugation and filtration of the supernatant.

-

Stability of this compound

A defining characteristic of this compound is its high stability under physiological conditions and its resistance to biological reduction.

Chemical Stability

This compound is a chemically stable compound. The sulfone group is resistant to further oxidation and is not readily hydrolyzed. However, under extreme conditions of pH and temperature, degradation may occur, though specific quantitative data on its degradation kinetics are not extensively available in the literature.

Biological Stability and Irreversibility

In biological systems, the oxidation of methionine to methionine sulfoxide is a reversible process, catalyzed by the enzyme family of methionine sulfoxide reductases (MsrA and MsrB).[1] However, the subsequent oxidation of methionine sulfoxide to this compound is considered an irreversible terminal oxidation step.[3][8] There are no known enzymatic pathways in mammals capable of reducing this compound back to methionine sulfoxide or methionine.[8] This biological irreversibility is a key reason why this compound serves as a cumulative marker of oxidative damage.

Biological Role and Signaling Pathways

While methionine and its reversible oxidation to methionine sulfoxide are increasingly recognized as playing a role in redox signaling and the regulation of protein function, this compound itself is not considered a direct signaling molecule. Its primary biological significance lies in its status as an end-product of oxidative damage.

Methionine Metabolism and its Connection to Signaling

Methionine metabolism is intricately linked to several critical cellular signaling pathways, including:

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism, is sensitive to methionine availability.[9][10]

-

MAPK and NF-κB Pathways: Methionine metabolism and the cellular redox state, influenced by the methionine-methionine sulfoxide cycle, can impact the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses.[11][12]

The accumulation of this compound in proteins is a hallmark of cellular damage and can lead to loss of protein function, aggregation, and subsequent cellular dysfunction.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Methionine Oxidation Pathway

Experimental Workflow for this compound Analysis

Conclusion

This compound is a stable, biologically irreversible oxidation product of methionine that serves as a valuable biomarker for assessing cumulative oxidative stress. Its unique chemical properties, particularly its high stability and distinct polarity compared to methionine and methionine sulfoxide, allow for its reliable synthesis and quantification. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to accurately study and understand the role of this compound in biological systems and its implications for human health and disease.

References

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Reactome | Methionine is oxidised to methionine sulfoxide [reactome.org]

- 3. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. web.gps.caltech.edu [web.gps.caltech.edu]

- 8. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase [mdpi.com]

- 9. Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer [mdpi.com]

- 10. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methionine Sulfoxide Reductase A Negatively Controls Microglia-Mediated Neuroinflammation via Inhibiting ROS/MAPKs/NF-κB Signaling Pathways Through a Catalytic Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the Irreversible Oxidation of Methionine to Methionine Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, plays a critical role in protein structure and function. However, its thioether side chain is highly susceptible to oxidation by reactive oxygen species (ROS), a process with significant implications in both physiological and pathological contexts, as well as in the stability of biopharmaceutical products. The oxidation of methionine initially leads to the formation of methionine sulfoxide, a modification that is often reversible through the action of cellular enzymes. However, under conditions of strong oxidative stress, methionine sulfoxide can be further oxidized to methionine sulfone. This second oxidation step is considered irreversible in biological systems, as there are no known enzymes capable of reducing this compound back to methionine sulfoxide or methionine.[1][2][3] This permanent modification can lead to profound and lasting alterations in protein structure, stability, and function, making it a critical quality attribute to monitor in drug development and a key area of investigation in oxidative stress-related diseases.

The Chemical Pathway of Irreversible Methionine Oxidation

The oxidation of methionine to this compound is a two-step process. The initial oxidation of the sulfur atom in the methionine side chain by a variety of reactive oxygen species (ROS) results in the formation of methionine sulfoxide. With continued or stronger oxidative insult, a second oxygen atom is added to the sulfur, yielding this compound.

Kinetics of Methionine Oxidation

The rate of methionine oxidation is dependent on the specific oxidant, its concentration, temperature, and the local protein environment. The second-order rate constants for the reaction of methionine with various biologically relevant oxidants provide a quantitative measure of their reactivity.

| Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | 7.9 x 10⁻³ | [4] |

| Hydroxyl Radical (•OH) | 7 x 10⁹ | [5] |

| Hypochlorous Acid (HOCl) | 3.8 x 10⁷ | [5] |

| Peroxynitrite (ONOO⁻) | 1.8 x 10³ | [6] |

| Ozone (O₃) | 1.4 x 10⁶ | [6] |

| Singlet Oxygen (¹O₂) | 7 x 10⁷ | [6] |

Table 1: Second-Order Rate Constants for the Oxidation of Free Methionine by Various Oxidants.

Biological and Pharmaceutical Consequences of this compound Formation

The irreversible conversion of methionine to this compound introduces a bulky, highly polar group into the protein structure, which can have a cascade of detrimental effects.

Impact on Protein Structure and Stability

The substitution of the relatively nonpolar thioether in methionine with the polar sulfone group can disrupt the hydrophobic core of a protein, leading to conformational changes and a decrease in thermal stability.[7] This destabilization can expose previously buried hydrophobic regions, increasing the propensity for aggregation.

| Protein | Methionine Residue(s) Oxidized | Change in Melting Temperature (ΔTm) | Effect on Stability | Reference(s) |

| Staphylococcal Nuclease | All four Met residues | -4 kcal/mol (destabilization) | Significant loss of stability | [7] |

| IgG1 Monoclonal Antibody | Met252 and Met428 | Decreased Tm of the CH2 domain | Marked decrease in stability | [8] |

| Recombinant Human Growth Hormone (r-hGH) | Met14 and Met125 | Not specified | Less thermally stable | [9] |

Table 2: Quantitative Effects of Methionine Oxidation on Protein Stability.

Promotion of Protein Aggregation

A significant consequence of this compound formation, particularly in the context of biopharmaceuticals like monoclonal antibodies (mAbs), is an increased tendency for protein aggregation.[9] Oxidation can lead to the formation of both soluble and insoluble aggregates, which can compromise the efficacy and safety of a therapeutic protein.

| Protein/Peptide | Oxidizing Conditions | Observed Effect on Aggregation | Reference(s) |

| Recombinant Human Growth Hormone (r-hGH) | Accelerated stability studies at 37°C | Increased rate and extent of aggregation | [9] |

| Amyloid-β Peptide | In vitro fibrillization assay | Slower fibrillization with Met35 sulfoxide | [10] |

| Monoclonal Antibody (mAb) | Forced oxidation with AAPH | Increased formation of dimers, tetramers, and higher-order aggregates | [11] |

Table 3: Impact of Methionine Oxidation on Protein Aggregation.

Modulation of Cellular Signaling Pathways

The irreversible oxidation of methionine is a hallmark of significant oxidative stress, a condition known to modulate various cellular signaling pathways. While direct signaling roles for this compound are still under investigation, its formation is intertwined with key pathways that respond to oxidative insults.

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, reactive cysteines in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes. The accumulation of irreversibly oxidized proteins, such as those containing this compound, is a strong indicator of the type of oxidative stress that activates this pathway.

The NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation. The NF-κB signaling pathway can be activated by oxidative stress. Methionine metabolism has been shown to modulate this pathway, and conditions that lead to irreversible methionine oxidation are often associated with inflammation.[12][13][14] While the direct effect of this compound on NF-κB signaling is not fully elucidated, the cellular environment rich in ROS that produces this compound is a known activator of this pro-inflammatory cascade.

Experimental Protocols

Forced Oxidation of Methionine in Proteins

This protocol describes a general method for inducing methionine oxidation in a purified protein sample, which can be adapted to produce both methionine sulfoxide and this compound.

Materials:

-

Purified protein (e.g., monoclonal antibody)

-

Oxidizing agent: Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (tBHP)

-

Reaction buffer (e.g., 10 mM Histidine, pH 6.0)

-

Quenching solution (e.g., 0.1 M Methionine)

-

Buffer exchange devices (e.g., centrifugal filters)

-

Final storage buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

-

Prepare the protein solution to the desired concentration (e.g., 4 mg/mL) in the reaction buffer.[15]

-

Add the oxidizing agent to the protein solution to the final desired concentration (e.g., 0.25% v/v tBHP).[16] The concentration and choice of oxidant can be varied to control the extent of oxidation. Harsher conditions (higher concentration, longer incubation) will favor the formation of this compound.[4]

-

Incubate the reaction mixture at a controlled temperature (e.g., 2-8°C) in the dark for a specified period. Time points can be taken to monitor the progression of oxidation (e.g., 0.5, 4, and 24 hours).[16]

-

Stop the reaction by adding a quenching solution, such as an excess of free methionine.[15]

-

Remove the oxidant and quenching agent by buffer exchange into the final desired buffer using an appropriate method like centrifugal filtration or dialysis.[15]

-

Store the oxidized protein sample at -80°C for future analysis.[16]

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the absolute quantification of this compound in a protein sample following acid hydrolysis.

Materials:

-

Protein sample

-

Performic acid

-

Hydrochloric acid (for hydrolysis)

-

Internal standards (e.g., stable isotope-labeled this compound)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Performic Acid Oxidation: Treat the protein sample with performic acid to quantitatively oxidize all methionine residues to this compound. This step also oxidizes cysteine to cysteic acid.[16]

-

Acid Hydrolysis: Hydrolyze the oxidized protein sample to break it down into its constituent amino acids.

-

Sample Preparation: After hydrolysis, neutralize the sample and add a known amount of a stable isotope-labeled internal standard for this compound.

-

LC Separation: Inject the sample onto a liquid chromatography system. Use a reversed-phase column with a suitable gradient of aqueous and organic mobile phases to separate the amino acids.

-

MS/MS Detection: Analyze the eluent from the LC system using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set up specific transitions for both the native this compound and the isotope-labeled internal standard.

-

Quantification: Calculate the absolute concentration of this compound in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.[16][17]

Conclusion

The irreversible oxidation of methionine to this compound represents a critical post-translational modification with far-reaching consequences for protein integrity and function. This guide has provided a comprehensive overview of the chemical basis, kinetics, and biological implications of this process. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals. A thorough understanding and robust analytical monitoring of this compound formation are paramount for ensuring the stability and efficacy of biotherapeutics and for unraveling the complex role of oxidative stress in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparing the effect on protein stability of methionine oxidation versus mutagenesis: steps toward engineering oxidative resistance in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionyl-Methionine Exerts Anti-Inflammatory Effects through the JAK2-STAT5-NF-κB and MAPK Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggr… [ouci.dntb.gov.ua]

- 13. scielo.br [scielo.br]

- 14. Methionine strengthens anti-inflammation of rice protein via depressing NF-κB activation and stimulating Msr expression in rats fed cholesterol-enriched diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A High-Throughput Absolute Quantification of Protein-Bound Sulfur Amino Acids from Model and Crop Plant Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uni-marburg.de [uni-marburg.de]

The Irreversible Oxidation of Methionine to Methionine Sulfone by Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of methionine residues in proteins is a critical post-translational modification with profound implications for protein structure, function, and cellular signaling. While the initial oxidation to methionine sulfoxide is reversible, further oxidation to methionine sulfone is an irreversible event, often associated with significant oxidative stress and cellular damage. This technical guide provides an in-depth exploration of the formation of this compound from reactive oxygen species (ROS), detailing the underlying chemical mechanisms, the biological consequences, and the analytical methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers in drug development and the broader scientific community investigating the roles of protein oxidation in health and disease.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by a variety of reactive oxygen species (ROS) generated during normal metabolic processes and under conditions of oxidative stress.[1][2] The oxidation of the thioether side chain of methionine proceeds in two steps: a reversible oxidation to form methionine sulfoxide (MetO), and a subsequent, irreversible oxidation to this compound (MetSO₂).[3][4]

The formation of this compound is considered a hallmark of severe oxidative stress and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease.[5][6] Unlike methionine sulfoxide, which can be reduced back to methionine by the methionine sulfoxide reductase (Msr) system, there are no known enzymes in mammalian cells capable of reducing this compound.[7] This irreversibility makes the accumulation of this compound a critical factor in the long-term integrity and function of proteins.

This guide will systematically review the kinetics and mechanisms of this compound formation by various ROS, present detailed experimental protocols for its study, and discuss the downstream cellular consequences, including the activation of stress-response signaling pathways.

Chemical Mechanisms and Kinetics of this compound Formation

The conversion of methionine to this compound is a two-step process initiated by the reaction of methionine with a reactive oxygen species to form methionine sulfoxide. This intermediate can then be further oxidized to this compound.

Step 1: Methionine to Methionine Sulfoxide

Various ROS can oxidize methionine to methionine sulfoxide. The reactivity of different ROS with methionine varies significantly, as indicated by their second-order rate constants.

Step 2: Methionine Sulfoxide to this compound

Stronger oxidants or prolonged exposure to ROS can further oxidize methionine sulfoxide to the stable and irreversible this compound.[4] The kinetics of this second oxidation step are generally slower than the initial oxidation of methionine.

Data Presentation: Reaction Rate Constants

The following table summarizes the second-order rate constants for the reaction of various ROS with methionine and its derivatives. This quantitative data is crucial for understanding the propensity of different ROS to induce methionine oxidation under various physiological and experimental conditions.

| Reactive Oxygen Species (ROS) | Substrate | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| Peroxynitrous acid (HOONO) | Methionine | (1.7 ± 0.1) x 10³ | pH 7.4, 25°C | [1][8] |

| Peroxynitrite (ONOO⁻) | Methionine | 8.6 ± 0.2 | pH 7.4, 25°C | [1] |

| Peroxynitrous acid (HOONO) | N-acetylmethionine | (2.8 ± 0.1) x 10³ | - | [1] |

| Peroxynitrite (ONOO⁻) | N-acetylmethionine | 10.0 ± 0.1 | - | [1] |

| Ozone (O₃) | Methionine | 1.8 x 10⁶ | - | [9] |

| Hypochlorous acid (HOCl) | Methionine | 3.8 x 10⁷ | - | [10][11] |

| Taurine chloramine | Methionine | 39 | pH 7.4 | [12] |

| Singlet Oxygen (¹O₂) | Methionine | 6 x 10⁹ M⁻²s⁻¹ (in acidic solution) | - | [3] |

| Singlet Oxygen (¹O₂) | Methionine | 2 x 10⁹ M⁻²s⁻¹ (in basic solution) | - | [3] |

Biological Consequences of this compound Formation

The irreversible nature of this compound formation has significant biological ramifications, impacting protein structure, function, and cellular signaling.

-

Protein Structure and Stability: The addition of two oxygen atoms to the sulfur of methionine significantly increases its polarity and size. This alteration can disrupt the hydrophobic core of proteins, leading to misfolding, aggregation, and a decrease in protein stability.[13]

-

Enzyme Activity: If the oxidized methionine residue is located within the active site or a region critical for substrate binding, its conversion to this compound can lead to a partial or complete loss of enzymatic activity.

-

Protein Aggregation: The accumulation of misfolded proteins containing this compound can contribute to the formation of protein aggregates, a pathological hallmark of several neurodegenerative diseases.[14]

-

Cellular Signaling: The presence of irreversibly oxidized proteins can trigger cellular stress responses, including the unfolded protein response (UPR) in the endoplasmic reticulum and the activation of antioxidant defense pathways.[15]

Signaling Pathways Affected by this compound Formation

While a direct signaling cascade initiated by this compound is not well-defined, its formation is a key indicator of severe oxidative stress, which in turn activates several well-characterized signaling pathways.

The diagram above illustrates how excessive ROS leads to the irreversible formation of this compound, contributing to protein damage and the activation of cellular stress pathways such as the unfolded protein response (UPR) and the Keap1-Nrf2 antioxidant response, which can ultimately lead to apoptosis.[7][15][16]

Experimental Protocols

In Vitro Oxidation of Methionine to this compound

This protocol describes a general method for the in vitro oxidation of methionine residues in proteins or peptides using hydrogen peroxide.

Materials:

-

Protein or peptide of interest

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Catalase (to quench the reaction)

-

Microcentrifuge tubes

Procedure:

-

Prepare a solution of the protein or peptide in PBS at a concentration of 1-5 mg/mL.

-

Add H₂O₂ to the protein/peptide solution to a final concentration of 10-100 mM. The optimal concentration and incubation time will need to be determined empirically for each specific protein.[17]

-

Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.

-

To quench the reaction, add catalase to a final concentration of 100-200 µg/mL and incubate for 30 minutes at room temperature.

-

The oxidized sample is now ready for downstream analysis, such as mass spectrometry.

LC-MS/MS Analysis for the Detection and Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying post-translational modifications, including this compound.

Workflow:

Protocol Outline:

-

Sample Preparation: The protein sample is first denatured, reduced (e.g., with dithiothreitol, DTT), and alkylated (e.g., with iodoacetamide) to break disulfide bonds and prevent their reformation.

-

Proteolytic Digestion: The protein is then digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. This compound is identified by a characteristic mass shift of +32 Da on methionine-containing peptides.

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and pinpoint the exact location of the modification. Quantitative analysis can be performed using label-free or label-based (e.g., SILAC, TMT) approaches. A detailed LC-MS protocol can be found in the literature.[18][19]

Site-Directed Mutagenesis to Study the Impact of this compound Formation

Site-directed mutagenesis is a powerful tool to investigate the functional consequences of methionine oxidation at a specific site. By replacing a methionine with an amino acid that cannot be oxidized (e.g., leucine or isoleucine), the effects of its oxidation can be elucidated.

General Protocol (based on QuikChange method):

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., substituting a methionine codon with a leucine codon).

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest as the template. This will generate copies of the plasmid containing the desired mutation.

-

Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Verification: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Functional Assays: Express the mutant protein and compare its functional properties (e.g., enzyme activity, stability) to the wild-type protein under both normal and oxidizing conditions. A detailed protocol for site-directed mutagenesis is widely available.[20]

Conclusion

The formation of this compound from the reaction of methionine with reactive oxygen species represents a critical and irreversible post-translational modification. Its accumulation serves as a biomarker of severe oxidative stress and is implicated in the pathology of various diseases. Understanding the mechanisms of its formation, its biological consequences, and the methods for its detection is paramount for researchers in the fields of biochemistry, cell biology, and drug development. This technical guide provides a foundational overview of these aspects, offering both theoretical knowledge and practical experimental approaches to facilitate further investigation into the role of this compound in health and disease.

References

- 1. The quantitative oxidation of methionine to methionine sulfoxide by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Dynamics and Kinetics of Singlet Oxygen Mediated Oxidation of Methioni" by Fangwei Liu [academicworks.cuny.edu]

- 4. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Superoxide-mediated formation of tyrosine hydroperoxides and methionine sulfoxide in peptides through radical addition and intramolecular oxygen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methionine oxidation activates pyruvate kinase M2 to promote pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One- and two-electron oxidations of methionine by peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Oxidation of methionine to dehydromethionine by reactive halogen species generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Over-expression of methionine sulfoxide reductase A in the endoplasmic reticulum increases resistance to oxidative and ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methionine deficiency causes spermatogonial apoptosis via oxidative stress and DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Effect of methionine depletion on growth and apoptosis in various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Methionine Sulfone: An In-depth Technical Guide on Enzymatic and Non-Enzymatic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of methionine to methionine sulfone represents a critical post-translational modification with significant implications for protein structure, function, and cellular signaling. While the initial oxidation to methionine sulfoxide is reversible, the subsequent formation of this compound is largely considered an irreversible event within biological systems. This guide provides a comprehensive technical overview of the enzymatic and non-enzymatic mechanisms driving the formation of this compound. Particular focus is placed on the role of myeloperoxidase in creating a highly oxidative environment conducive to this modification and the subsequent functional consequences, such as the activation of human neutrophil elastase. Detailed experimental protocols for the detection and quantification of this compound are provided, alongside structured data tables and visual diagrams to facilitate a deeper understanding of these complex processes.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This oxidation primarily occurs at the sulfur atom of its thioether side chain, leading to the formation of methionine sulfoxide (MetO). MetO can exist as two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide, which can be reduced back to methionine by the methionine sulfoxide reductase (Msr) system, comprising MsrA and MsrB enzymes respectively.[1][2] However, under conditions of strong oxidative stress, methionine sulfoxide can be further oxidized to this compound (MetO2).[2] Unlike the formation of methionine sulfoxide, the oxidation to this compound is generally considered irreversible in biological systems, as no known enzymes are capable of reducing it back to methionine sulfoxide or methionine.[3][4] This irreversibility underscores the significance of this compound formation as a permanent protein modification that can alter protein function and contribute to cellular signaling cascades, particularly in the context of inflammation and oxidative stress-related diseases.

Non-Enzymatic Formation of this compound

The non-enzymatic formation of this compound is primarily driven by the interaction of methionine or methionine sulfoxide with potent reactive oxygen species (ROS). While weaker oxidants like hydrogen peroxide (H₂O₂) can oxidize methionine to methionine sulfoxide, the formation of this compound typically requires stronger oxidizing agents.[5][6]

The primary non-enzymatic pathway for this compound formation involves a two-step oxidation process:

-

Methionine to Methionine Sulfoxide: Methionine is first oxidized to methionine sulfoxide.

-

Methionine Sulfoxide to this compound: The newly formed methionine sulfoxide is then further oxidized to this compound.

The rate and extent of this non-enzymatic oxidation are highly dependent on the specific ROS involved.

"Enzymatically-Driven" Formation of this compound: The Role of Myeloperoxidase

While there is no known enzyme that directly binds to methionine and catalyzes its conversion to this compound in a single, classic enzyme-substrate reaction, the enzymatic activity of myeloperoxidase (MPO) plays a central role in creating the highly oxidative environment necessary for this transformation to occur. This process can be described as an "enzymatically-driven" non-enzymatic oxidation.

MPO is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils.[7] Upon neutrophil activation during an inflammatory response, MPO is released into the phagosome and the extracellular space.[8] In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl) , a potent oxidizing agent.[7]

The reaction catalyzed by MPO is as follows:

H₂O₂ + Cl⁻ + H⁺ --(MPO)--> HOCl + H₂O

Hypochlorous acid is a powerful oxidant that reacts rapidly with a variety of biological molecules, including the sulfur-containing amino acids methionine and cysteine.[5] HOCl can efficiently oxidize both methionine and methionine sulfoxide, leading to the formation of this compound.[1][9]

Quantitative Comparison of Oxidant Reactivity

The significance of the MPO-HOCl system in driving this compound formation is evident when comparing the reaction rates of different ROS with methionine.

| Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Hypochlorous Acid (HOCl) | 3.4 x 10⁷ - 3.8 x 10⁷ | [3][9] |

| Hydrogen Peroxide (H₂O₂) | ~0.02 | [2] |

| Superoxide (O₂⁻) | ~3 | [2] |

As the table clearly indicates, the rate constant for the reaction of hypochlorous acid with methionine is several orders of magnitude higher than that of hydrogen peroxide or superoxide. This demonstrates that the enzymatic production of HOCl by MPO is a far more efficient pathway for methionine oxidation than direct oxidation by other common ROS.

Signaling Pathway: MPO-Mediated this compound Formation and HNE Activation

The formation of this compound is not merely a marker of oxidative damage but can also play a direct role in cellular signaling, particularly in the context of inflammation. A key example of this is the interplay between myeloperoxidase (MPO) and human neutrophil elastase (HNE).

Human Neutrophil Elastase (HNE) is a serine protease also stored in the azurophilic granules of neutrophils.[10] HNE has a broad range of substrates and is involved in the degradation of extracellular matrix proteins and the processing of inflammatory mediators. Recent studies have shown that HNE exhibits a strong substrate preference for peptides containing this compound.[3][4][11] In fact, the presence of a this compound residue in a peptide can significantly enhance its binding to and cleavage by HNE.[10]

This creates a signaling cascade during inflammation:

-

Neutrophil Activation: In response to inflammatory stimuli, neutrophils are activated.

-

MPO Release and HOCl Production: Activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl).

-

This compound Formation: HOCl rapidly oxidizes methionine residues in surrounding proteins to this compound.

-

HNE Activation: The newly formed this compound-containing proteins act as "super substrates" for HNE, leading to its enhanced proteolytic activity.[10]

-

Downstream Effects: The heightened HNE activity contributes to tissue damage and the amplification of the inflammatory response.

This pathway highlights a mechanism by which the enzymatic activity of MPO indirectly regulates the activity of another key inflammatory enzyme, HNE, through the non-enzymatic formation of this compound.

Caption: MPO-HNE Signaling Pathway in Inflammation.

Experimental Protocols

In Vitro MPO-Mediated Methionine Oxidation Assay

This protocol outlines a method to assess the oxidation of a methionine-containing peptide to its sulfoxide and sulfone forms by the MPO-H₂O₂-Cl⁻ system.

Materials:

-

Human Myeloperoxidase (MPO)

-

Methionine-containing synthetic peptide (e.g., N-acetyl-L-methionine amide)

-

Hydrogen peroxide (H₂O₂)

-

Sodium chloride (NaCl)

-

Sodium phosphate buffer (pH 7.4)

-

Catalase

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the methionine peptide (e.g., 1 mM), NaCl (100 mM), and MPO (e.g., 50 nM) in sodium phosphate buffer.

-

Initiation of Reaction: Initiate the reaction by adding a fresh dilution of H₂O₂ (e.g., 100 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). Time points can be taken to assess the kinetics of the reaction.

-

Termination of Reaction: Stop the reaction by adding catalase (e.g., 20 µg/mL) to quench the remaining H₂O₂.

-

Sample Preparation for LC-MS/MS: Dilute the reaction mixture in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile) for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples by reverse-phase LC-MS/MS to separate and quantify the unoxidized peptide, the methionine sulfoxide form (+16 Da), and the this compound form (+32 Da).

Quantification of this compound by LC-MS/MS

This protocol describes a general workflow for the detection and quantification of this compound in protein samples.

Caption: Workflow for this compound Quantification.

Detailed Steps:

-

Protein Extraction and Preparation: Extract proteins from cells or tissues of interest. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.

-

Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis:

-

Inject the peptide digest onto a reverse-phase HPLC column coupled to a mass spectrometer.

-

Separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent.

-

Monitor the elution of peptides corresponding to the unmodified methionine-containing peptide, the methionine sulfoxide-containing peptide (+16 Da mass shift), and the this compound-containing peptide (+32 Da mass shift).

-

Perform tandem mass spectrometry (MS/MS) on the precursor ions of interest to confirm their identity through fragmentation analysis.

-

-

Data Analysis:

-

Extract the ion chromatograms for the specific m/z values of the target peptides (unmodified, sulfoxide, and sulfone forms).

-

Quantify the relative abundance of each form by integrating the area under the respective chromatographic peaks.

-

Conclusion

The formation of this compound is a critical and largely irreversible post-translational modification that is predominantly driven by strong reactive oxygen species. While non-enzymatic in its final oxidative step, the generation of these potent oxidants, particularly hypochlorous acid, is enzymatically controlled by myeloperoxidase in physiological settings such as inflammation. The resulting this compound can then act as a signaling molecule, for instance, by enhancing the activity of human neutrophil elastase, thereby propagating the inflammatory cascade. The methodologies outlined in this guide provide a framework for researchers to investigate the formation and functional consequences of this compound in various biological and pathological contexts. A thorough understanding of these pathways is crucial for the development of therapeutic strategies targeting oxidative stress and inflammation-related diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Methionine oxidation contributes to bacterial killing by the myeloperoxidase system of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reevaluation of the rate constants for the reaction of hypochlorous acid (HOCl) with cysteine, methionine, and peptide derivatives using a new competition kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting Methionine Oxidation by Hydrogen Peroxide in Proteins: Thermodynamics, Kinetics, and Susceptibility Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Myeloperoxidase-Containing Complex Regulates Neutrophil Elastase Release and Actin Dynamics during NETosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Released Myeloperoxidase Attenuates Neutrophil Migration and Accumulation in Inflamed Tissue [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil" by Darren Leahy, Cameron Grant et al. [dc.etsu.edu]

Methodological & Application

Application Note: Quantitative Analysis of Methionine Sulfone in Biopharmaceutical Products by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, primarily forming methionine sulfoxide (MetO) and, under harsher conditions, methionine sulfone (MetSO2).[1] The oxidation of methionine residues in therapeutic proteins is a critical quality attribute (CQA) that can impact protein structure, stability, and efficacy.[2] While the formation of methionine sulfoxide is often reversible by cellular enzymes, the further oxidation to this compound is generally considered irreversible.[3] Therefore, the detection and quantification of this compound is crucial for monitoring the stability of biopharmaceuticals and understanding the extent of oxidative stress they have undergone. This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in proteins using liquid chromatography-mass spectrometry (LC-MS).

Methionine oxidation can be induced by various factors, including exposure to light, elevated temperatures, and the presence of reactive oxygen species (ROS).[4] In the context of drug development and manufacturing, it is essential to monitor and control the levels of these oxidized forms to ensure product quality and patient safety. Mass spectrometry has become an indispensable tool for the characterization of post-translational modifications, offering high sensitivity and specificity for identifying and quantifying methionine oxidation products.[5][6]

This document outlines a comprehensive workflow, from sample preparation and forced oxidation to LC-MS/MS analysis and data interpretation, for the reliable detection of this compound.

Experimental Workflow

The overall experimental workflow for the detection and quantification of this compound in protein samples is depicted below.

Methodologies and Protocols

Sample Preparation

Accurate quantification of this compound requires meticulous sample preparation to minimize artifactual oxidation.

a. Forced Oxidation (Optional):

To generate a positive control or to mimic oxidative stress conditions, forced oxidation can be performed.

-

Protocol:

-

Prepare a protein solution at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Add hydrogen peroxide (H₂O₂) to a final concentration ranging from 0.03% to 3% (v/v). The concentration and incubation time should be optimized depending on the protein and the desired level of oxidation.

-

Incubate the mixture at room temperature or 37°C for 1 to 4 hours.[7]

-

Quench the reaction by adding catalase or by buffer exchange into a peroxide-free buffer.

-

b. Reduction, Alkylation, and Digestion:

This standard proteomics workflow prepares the protein for LC-MS analysis.

-

Protocol:

-

Denature the protein sample in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-